molecular formula C11H10BrFO2 B13565377 1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid

1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid

Cat. No.: B13565377
M. Wt: 273.10 g/mol
InChI Key: XIJQYQZBFQPSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group, with a bromine and fluorine atom substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or by modifying existing cyclobutane derivatives.

    Introduction of the carboxylic acid group: This is often done via carboxylation reactions.

    Halogenation: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like bromine and fluorine gas or their respective compounds under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The cyclobutane ring provides a rigid framework that can enhance the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)cyclobutanecarboxylic acid
  • 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
  • 1-(3-Fluorophenyl)cyclobutanecarboxylic acid

Uniqueness

1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern can lead to distinct properties and applications in various fields of research.

Properties

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10BrFO2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15)

InChI Key

XIJQYQZBFQPSLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.